molecular formula C10H17ClN2 B7723227 (3-Tert-butylanilino)azanium;chloride

(3-Tert-butylanilino)azanium;chloride

Cat. No.: B7723227
M. Wt: 200.71 g/mol
InChI Key: XKLKKAKHNGXDPA-UHFFFAOYSA-N
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Description

(3-Tert-butylanilino)azanium;chloride is an ammonium salt characterized by a tert-butyl-substituted aniline moiety bonded to an azanium (NH₃⁺) group, with chloride as the counterion. The tert-butyl group (-C(CH₃)₃) at the 3-position of the aniline ring imparts significant steric bulk and hydrophobicity, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

(3-tert-butylanilino)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-5-4-6-9(7-8)12-11;/h4-7,12H,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLKKAKHNGXDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)N[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-27-9
Record name Hydrazine, [3-(1,1-dimethylethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306937-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Structural Features

Core Functional Groups
  • (3-Tert-butylanilino)azanium;chloride: Features a tert-butyl group on the aniline ring, creating steric hindrance and electron-donating effects via alkyl substitution.
  • (3-Phenylbutan-2-ylamino)azanium;chloride (CAS 63732-22-9): Contains a phenyl-substituted butan-2-ylamino chain, introducing planar aromaticity and moderate steric effects .
  • Benzyl(triethyl)azanium;chloride hydrate (CAS 207124-62-7) : Combines benzyl and triethylammonium groups, favoring phase-transfer catalytic activity due to amphiphilicity .
Molecular Weight and Complexity
Compound Molecular Formula Molecular Weight Complexity Index
This compound C₁₀H₁₇ClN₂ ~200.7* Moderate
(3-Phenylbutan-2-ylamino)azanium;chloride C₁₀H₁₇ClN₂ 200.71 119
Trimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium;chloride C₂₂H₃₀ClNO 375.93 297
Benzyl(triethyl)azanium;chloride hydrate C₁₃H₂₂ClN·H₂O 245.79 98

*Estimated based on analog C₁₀H₁₇ClN₂ .

Physicochemical Properties

Solubility and LogP
  • Hydrophobicity: The tert-butyl group in this compound increases LogP (estimated ~2.5–3.0), reducing aqueous solubility compared to less bulky analogs like benzyl(triethyl)azanium;chloride (LogP ~1.8) .
  • Hydrogen Bonding : Compounds with oxo groups (e.g., CAS 63765-86-6) exhibit higher hydrogen-bond acceptor counts (3 vs. 2 in tert-butyl analog), enhancing solubility in polar solvents .
Thermal Stability
  • Steric bulk from tert-butyl or diphenyl groups (CAS 63765-86-6) improves thermal stability by hindering decomposition pathways .
Pharmaceutical Potential
  • Bioactivity: Compounds like trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium chloride () show bioactivity in formulations, suggesting that tert-butyl analogs might serve as intermediates in drug synthesis.
  • Membrane Permeability : The tert-butyl group’s hydrophobicity could enhance blood-brain barrier penetration, a trait observed in structurally related neuroactive compounds .

Challenges and Limitations

  • Synthesis Complexity : Introducing tert-butyl groups requires stringent conditions (e.g., Friedel-Crafts alkylation), increasing synthetic difficulty compared to simpler analogs .
  • Solubility Issues : High LogP values may necessitate formulation aids (e.g., cyclodextrins) for biomedical use, as seen with similar azanium salts .

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